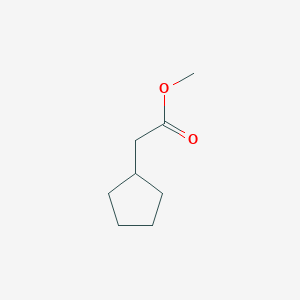

Methyl 2-cyclopentylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSNISVKFYYCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500903 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2723-38-8 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Bonding of Methyl 2-Cyclopentylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and physicochemical properties of methyl 2-cyclopentylacetate. The document elucidates the conformational dynamics of the cyclopentyl ring, detailing the interplay of angular and torsional strain that dictates its three-dimensional geometry. A thorough examination of the molecule's spectroscopic signatures is presented, including predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, contextualized with data from analogous structures. Furthermore, a detailed, field-proven protocol for the synthesis of methyl 2-cyclopentylacetate via Fischer esterification is provided. This guide serves as a foundational resource for scientists engaged in medicinal chemistry, materials science, and fragrance research, where the nuanced understanding of alicyclic esters is paramount.

Introduction: The Significance of Alicyclic Esters

Methyl 2-cyclopentylacetate (CAS No. 2723-38-8) belongs to the class of alicyclic esters, compounds that feature an ester functional group attached to a saturated carbocyclic ring.[1][2] While not as extensively documented as its close analog, methyl dihydrojasmonate—a cornerstone of the fragrance industry—the structural simplicity of methyl 2-cyclopentylacetate makes it an excellent model for understanding the fundamental principles of structure and bonding in substituted cyclopentane systems.[3] In the realm of drug discovery, the cyclopentane ring is a prevalent scaffold, offering a desirable balance of conformational flexibility and rigidity that can be exploited to optimize ligand-receptor interactions. The methyl ester moiety, in turn, can modulate a molecule's polarity, solubility, and metabolic stability.[4][5] A granular understanding of the interplay between the cyclopentyl and acetate moieties is therefore critical for the rational design of novel therapeutics and functional materials.

Molecular Structure and Bonding Analysis

The structural integrity and chemical behavior of methyl 2-cyclopentylacetate are dictated by the hybridization of its constituent atoms and the conformational preferences of its alicyclic ring.

Atomic Hybridization and Bond Formation

The molecule, with the chemical formula C₈H₁₄O₂, is composed of a cyclopentyl ring linked to a methyl acetate group via a methylene bridge.[1][6][7] The bonding can be dissected as follows:

-

Cyclopentyl Ring: All five carbon atoms of the cyclopentane ring are sp³ hybridized, forming a sigma (σ) bond framework. In an idealized planar conformation, the internal C-C-C bond angles would be 108°, close to the ideal tetrahedral angle of 109.5°.[8] However, this planar arrangement introduces significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons.[8]

-

Ester Group: The carbonyl carbon is sp² hybridized, forming three σ bonds (to the adjacent methylene carbon, the carbonyl oxygen, and the methoxy oxygen) and one pi (π) bond with the carbonyl oxygen. The carbonyl and methoxy oxygen atoms are also considered sp² hybridized, with lone pairs occupying two of the sp² orbitals. The methyl carbon of the ester is sp³ hybridized.

-

Methylene Bridge: The carbon atom connecting the ring to the ester group is sp³ hybridized.

The key rotatable bonds that influence the molecule's overall shape are the C-C bond between the ring and the methylene bridge, and the C-C and C-O bonds of the acetate moiety.[5]

Conformational Dynamics of the Cyclopentyl Ring

To alleviate the torsional strain inherent in a planar structure, the cyclopentane ring adopts non-planar conformations.[7][8] The two most stable conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry) .[7]

-

Envelope Conformation: Four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope. This conformation reduces some, but not all, of the torsional strain.[8]

-

Half-Chair (Twist) Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below. This conformation further minimizes torsional strain compared to the envelope form.[7]

The energy barrier between these conformations is remarkably low, allowing for rapid interconversion through a process known as pseudorotation .[9] For substituted cyclopentanes like methyl 2-cyclopentylacetate, the substituent (the -CH₂COOCH₃ group) will preferentially occupy a position that minimizes steric interactions. In the envelope conformation, this is typically the "flap" position, while in the half-chair, it favors a pseudo-equatorial position to reduce steric hindrance.

Diagram: Conformational Isomers of the Cyclopentane Ring

Caption: Energy-minimized conformations of the cyclopentane ring.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.67 | s | 3H | -OCH₃ | Typical singlet for a methyl ester. |

| ~2.30 | d | 2H | -CH₂ -COO- | Methylene protons adjacent to the carbonyl, split by the methine proton on the cyclopentyl ring. |

| ~2.10 | m | 1H | -CH - (on cyclopentyl ring) | Methine proton at the point of substitution, coupled to multiple neighboring protons. |

| ~1.80 - 1.20 | m | 8H | Cyclopentyl -CH₂ - protons | Complex multiplet region for the remaining four methylene groups on the cyclopentyl ring, showing diastereotopicity. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | C =O | Characteristic chemical shift for an ester carbonyl carbon. |

| ~51.5 | -OC H₃ | Typical shift for the methyl carbon of a methyl ester. |

| ~41.0 | -C H₂-COO- | Methylene carbon adjacent to the carbonyl. |

| ~39.0 | -C H- (ring) | Methine carbon of the cyclopentyl ring at the substitution point. |

| ~32.0, ~25.0 | Ring -C H₂- | Shifts for the remaining four methylene carbons of the cyclopentyl ring. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~2955, ~2870 | Strong | C-H stretch (sp³) | C-H bonds of the cyclopentyl ring and methyl/methylene groups. |

| ~1740 | Strong | C=O stretch | Carbonyl of the saturated ester group. |

| ~1200, ~1170 | Strong | C-O stretch | Asymmetric and symmetric stretching of the ester C-O bonds. |

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight of C₈H₁₄O₂.[6][7]

-

Key Fragmentation Pathways:

-

McLafferty Rearrangement: Unlikely due to the lack of a γ-hydrogen on a flexible chain.

-

α-Cleavage: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 111. Loss of the entire methoxycarbonyl group (-COOCH₃) is also possible, leading to a fragment at m/z = 83 (cyclopentylmethyl cation).

-

Base Peak: The fragment at m/z = 83 or the fragment resulting from the loss of the cyclopentyl group (m/z = 73) are likely candidates for the base peak.

-

Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable synthesis of methyl 2-cyclopentylacetate is the Fischer esterification of cyclopentylacetic acid with methanol, using a strong acid catalyst.[2][13] This equilibrium-controlled reaction is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[14]

Causality of Experimental Choices

-

Catalyst (H₂SO₄): Concentrated sulfuric acid is a potent catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13] Its dehydrating properties also help to shift the equilibrium towards the product side by removing water.

-

Excess Methanol: Using methanol as the solvent ensures it is present in large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.[15]

-

Reflux: Heating the reaction mixture to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe (typically 2-4 hours).

-

Aqueous Workup (NaHCO₃): The sodium bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and any unreacted cyclopentylacetic acid, converting them into their respective sodium salts, which are soluble in the aqueous phase.

-

Brine Wash: The wash with saturated sodium chloride solution helps to remove residual water from the organic layer before drying.

-

Drying Agent (Na₂SO₄): Anhydrous sodium sulfate is used to remove trace amounts of water from the organic phase.

-

Purification (Distillation): Simple distillation is an effective method to separate the volatile methyl 2-cyclopentylacetate from any non-volatile impurities.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylacetic acid (12.8 g, 0.1 mol) and methanol (100 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by simple distillation to yield pure methyl 2-cyclopentylacetate.

Diagram: Fischer Esterification Workflow

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Methyl 2-cyclopentanonecarboxylate(10472-24-9) 1H NMR spectrum [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. worldscientific.com [worldscientific.com]

- 10. 2-Methylcyclopentyl acetate | C8H14O2 | CID 538150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Methyl 2-cyclopentanonecarboxylate(10472-24-9) 13C NMR spectrum [chemicalbook.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. athabascau.ca [athabascau.ca]

Introduction: Unveiling the Versatility of Benzoguanamine

An In-Depth Technical Guide to 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

2,4-Diamino-6-phenyl-1,3,5-triazine, more commonly known as Benzoguanamine, is a heterocyclic organic compound and a key derivative of melamine.[1] Structurally, it is related to melamine with one of the amino groups substituted by a phenyl group.[2] This substitution is pivotal, as it modulates the molecule's reactivity and imparts unique properties to the materials derived from it. While its CAS Number is 91-76-9, its significance extends far beyond simple identification, positioning it as a critical component in the synthesis of advanced polymers and as a versatile intermediate in the production of various chemicals.[3]

This guide serves as a technical exploration for researchers and development professionals, delving into the core properties of Benzoguanamine, its mechanism of action in polymer systems, its diverse applications, and the scientific principles that govern its utility. We will move beyond a mere listing of facts to explain the causality behind its performance, particularly in the realm of thermosetting resins, where it serves as a crucial cross-linking agent and modifier.[4]

Physicochemical Properties and Identification

Benzoguanamine is a white, crystalline powder that is stable under normal conditions.[5] Its characteristics are similar to melamine, though the presence of the phenyl group makes it less alkaline and alters its solubility profile. It is a weak base, insoluble in water but soluble in ethanol, ether, and dilute hydrochloric acid.[6]

| Property | Value | Source(s) |

| IUPAC Name | 6-Phenyl-1,3,5-triazine-2,4-diamine | [2] |

| Synonym(s) | Benzoguanamine, 2,4-Diamino-6-phenyl-s-triazine | [7] |

| CAS Number | 91-76-9 | [2][8] |

| Molecular Formula | C₉H₉N₅ | [2][8] |

| Molecular Weight | 187.20 g/mol | [8] |

| Appearance | White crystalline powder/solid | [8][9] |

| Melting Point | 224-228 °C | [9]; 219-221 °C |

| Density | 1.42 g/cm³ | [2][9] |

| Water Solubility | 320 mg/L at 25°C (Very Poor) | [10][11] |

| pKa | 4.22 ± 0.10 (Predicted) | [10] |

Core Application in Polymer Chemistry: Benzoguanamine-Formaldehyde (BF) Resins

The primary industrial application of Benzoguanamine is in the manufacturing of thermosetting resins, specifically Benzoguanamine-Formaldehyde (BF) resins.[12] These aminoplasts are used extensively in high-performance coatings, laminates, and adhesives.[1][3] Benzoguanamine acts as a cross-linking agent and modifier for alkyd, acrylic, and other formaldehyde-based resins, significantly enhancing their thermoset properties.[8][13]

The Crosslinking Mechanism: A Two-Stage Process

The formation of a stable, three-dimensional thermoset network from Benzoguanamine and formaldehyde is a controlled, two-stage process analogous to the curing of melamine-formaldehyde resins.[12]

-

Stage 1: Hydroxymethylation: The process begins with the electrophilic addition of formaldehyde to the amino groups of the Benzoguanamine molecule. This reaction, typically catalyzed by a change in pH, forms hydroxymethyl (-CH₂OH) intermediates.[12]

-

Stage 2: Condensation and Etherification: In the second stage, the hydroxymethylated Benzoguanamine intermediates undergo condensation reactions. This involves the reaction of a methylol group with an amino group to form a methylene bridge (-CH₂-), or the reaction of two methylol groups to form a dimethylene ether bridge (-CH₂-O-CH₂-), both releasing a molecule of water.[12] This continued polycondensation builds a highly crosslinked, durable polymer network.[12]

Caption: The industrial synthesis route for Benzoguanamine.

In recent years, more environmentally friendly or "green" synthesis methods have been explored. Research has demonstrated that 2,4-diamino-1,3,5-triazines can be prepared efficiently by reacting dicyandiamide with nitriles under microwave irradiation, which significantly reduces reaction times and the need for solvents. [14][15]

Safety and Handling

While invaluable in industrial settings, Benzoguanamine is a chemical that requires careful handling. It is classified as harmful if swallowed or inhaled. [5][16]

| Toxicity Metric | Value | Species | Source(s) |

|---|---|---|---|

| LD₅₀ (Oral) | 1231-1470 mg/kg | Rat | [2][5] |

| LD₅₀ (Dermal) | 933 mg/kg | Rat | [5] |

| LC₅₀ (Inhalation) | 2.932 mg/L (4 h) | Rat | [5]|

Handling and Storage Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact. [5][17]In environments with dust, use a NIOSH/MSHA-approved respirator. [5][16]* Ventilation: Use with adequate ventilation to minimize inhalation of dust. [17]* Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents. [8][16]Keep containers tightly closed. [1]* Environmental Precautions: The substance is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [5][6][10]Avoid release into the environment. [10][16]

Conclusion

2,4-Diamino-6-phenyl-1,3,5-triazine is a cornerstone chemical in the field of thermosetting polymers. Its unique structure, balancing the reactive amino groups with a stabilizing and flexibilizing phenyl group, allows for the precise engineering of material properties. From enhancing the durability of automotive coatings to forming the backbone of high-strength laminates, Benzoguanamine's role is both critical and diverse. A thorough understanding of its crosslinking chemistry, synthetic pathways, and safety protocols is essential for researchers and professionals seeking to leverage its capabilities in the development of next-generation materials.

References

- Ataman Kimya. (n.d.). BENZOGUANAMINE.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzoguanamine in Advanced Material Formulations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- (n.d.). Benzoguanamine: Enhancing Thermoset Properties in Coatings, Resins, and Adhesives.

- The Chemical Company. (n.d.). Benzoguanamine.

- Vesta Chemicals bv. (n.d.). Benzoguanamine (CAS:91-76-9).

-

Wikipedia. (n.d.). Benzoguanamine. Retrieved from [Link]

- Chemsrc. (n.d.). Methyl cyclopentylacetate | CAS#:2723-38-8.

- Riverland Trading. (n.d.). Benzoguanamine Supplier | 91-76-9.

- Chemical Bull. (n.d.). Benzoguanamine | Melamine Derivative & Resin Modifier.

- Benchchem. (n.d.). An In-depth Technical Guide to the Benzoguanamine-Formaldehyde Crosslinking Mechanism.

- ChemBK. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Benzoguanamine.

- Santa Cruz Biotechnology. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine.

- ChemicalBook. (n.d.). Methyl cyclopentylacetate | 2723-38-8.

- ChemicalBook. (n.d.). 2723-38-8 CAS MSDS (Methyl cyclopentylacetate) Melting Point....

- ChemicalBook. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine(91-76-9).

- Haz-Map. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine - Hazardous Agents.

- ICSC. (2021). ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7064, Benzoguanamine. Retrieved from [Link]

- Arkivoc. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.

- Royal Society of Chemistry. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28, 952-958.

- RSC Publishing. (n.d.). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry.

- Sigma-Aldrich. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine analytical standard.

- Guidechem. (n.d.). 2-CYCLOPENTYLETHANOL 766-00-7 wiki.

- Sigma-Aldrich. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine 97%.

- BLD Pharm. (n.d.). 2723-38-8|Methyl 2-cyclopentylacetate.

- ScienceDirect. (n.d.). Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives.

- ChemicalBook. (n.d.). 2,4-DIAMINO-1,3,5-TRIAZINE CAS#: 504-08-5.

- Sigma-Aldrich. (n.d.). 2,6-Diamino-4-phenyl-1,3,5-triazine for synthesis.

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate. (2025, August 7). Cocrystals of 2,4-Diamino-6-phenyl-1,3,5-triazine with Dicarboxylic Acids.

- (n.d.). SYNTHÈSE DE NOUVEAUX DÉRIVÉS DE 2,4-DIAMINO-6-PHÉNYL-1,3,5-TRIAZINES.

- lookchem. (n.d.). Cas 91-76-9,2,4-Diamino-6-phenyl-1,3,5-triazine.

Sources

- 1. Benzoguanamine | Melamine Derivative & Resin Modifier [chemicalbull.com]

- 2. Benzoguanamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoguanamine (CAS:91-76-9) - Vesta Chemicals bv [vestachem.com]

- 9. Benzoguanamine Supplier | 91-76-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 10. chembk.com [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. thechemco.com [thechemco.com]

- 14. researchgate.net [researchgate.net]

- 15. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE [chemicalsafety.ilo.org]

- 17. 2,4-Diamino-6-phenyl-1,3,5-triazine(91-76-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Literature review on Methyl 2-cyclopentylacetate synthesis

An In-Depth Technical Guide to the Synthesis of Methyl 2-cyclopentylacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-cyclopentylacetate, a valuable ester with applications in various chemical industries. The primary focus is on the Fischer-Speier esterification of cyclopentylacetic acid, the most direct and industrially scalable method. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process optimization parameters. Furthermore, it briefly covers the synthesis of the precursor, cyclopentylacetic acid, and presents key physicochemical data for the materials involved. This guide is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded resource for the laboratory-scale or large-scale production of Methyl 2-cyclopentylacetate.

Introduction

Methyl 2-cyclopentylacetate (C₈H₁₄O₂) is an organic ester characterized by a cyclopentyl ring attached to a methyl acetate group.[1] Its pleasant aroma makes it a compound of interest in the fragrance and flavor industries. Beyond its sensory properties, its structural motif serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the precursor, cyclopentylacetic acid, is a reagent used in the synthesis of Cyclopentamine, a vasoconstrictor.[2][3]

The synthesis of esters is a fundamental transformation in organic chemistry.[4] The most common and economically viable method for producing simple esters like Methyl 2-cyclopentylacetate is the Fischer-Speier esterification.[5][6] This reaction involves the acid-catalyzed condensation of a carboxylic acid (cyclopentylacetic acid) with an alcohol (methanol).[7][8] This guide will provide an in-depth exploration of this synthetic route, from the foundational mechanism to practical laboratory procedures and optimization strategies.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of reactants, products, and solvents is critical for designing a successful synthesis, particularly for planning purification steps like liquid-liquid extraction and distillation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Cyclopentylacetic Acid | C₇H₁₂O₂ | 128.17 | 133-134 (at 23 mmHg)[2][9] | 1.022 (at 25°C)[2][9] | 1.453[2][9] |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 1.329 |

| Methyl 2-cyclopentylacetate | C₈H₁₄O₂ | 142.20[1][10] | 64-65 (at 15 mmHg)[11] | Not readily available | Not readily available |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~337 | 1.84 | 1.427 |

Primary Synthetic Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][12] It is an equilibrium-controlled process, and strategic measures are often required to drive the reaction towards the product side.[8][12]

Caption: Overall reaction scheme for Fischer Esterification.

Reaction Mechanism

The mechanism of Fischer esterification involves several reversible steps, initiated by the protonation of the carboxylic acid.[12][13][14]

-

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of cyclopentylacetic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[12]

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[13]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Methyl 2-cyclopentylacetate.[15]

Caption: Simplified mechanism of Fischer Esterification.

Causality Behind Experimental Choices

-

Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is essential.[5][7] Carboxylic acids are not electrophilic enough to react directly with alcohols, which are weak nucleophiles. The catalyst protonates the carbonyl, making it highly reactive.[8]

-

Excess Alcohol: The reaction is an equilibrium between reactants and products.[8][13] According to Le Châtelier's principle, using one reactant in large excess (typically the alcohol, which can also serve as the solvent) shifts the equilibrium to the right, increasing the yield of the ester.[8][12] Studies have shown that increasing from a 1:1 ratio to a 10-fold excess of alcohol can dramatically increase ester yield from ~65% to 97%.[13]

-

Removal of Water: Alternatively, removing water as it is formed also drives the equilibrium towards the products.[8][12] This is often accomplished using a Dean-Stark apparatus, where an azeotrope of water and a solvent (like toluene) is distilled off.[13]

-

Temperature: The reaction is typically performed at reflux temperature to increase the reaction rate, as esterification is often a slow process.[7][12]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of Methyl 2-cyclopentylacetate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]

- 3. Cas 1123-00-8,CYCLOPENTYLACETIC ACID | lookchem [lookchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 9. chembk.com [chembk.com]

- 10. 2-Methylcyclopentyl acetate | C8H14O2 | CID 538150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Discovery and History of Cyclopentane Derivatives

Foreword

The five-membered carbocycle, the cyclopentane ring, is a ubiquitous and fundamentally important scaffold in organic chemistry and medicinal science.[1][2] Its unique conformational properties and synthetic accessibility have made it a cornerstone in the architecture of a vast array of natural products and synthetic drugs.[2][3] This guide provides a comprehensive exploration of the journey of cyclopentane derivatives, from the initial discovery of the parent hydrocarbon to the sophisticated stereocontrolled syntheses that enable modern drug development. We will delve into the foundational principles of structure and reactivity, trace the evolution of synthetic strategies, and highlight landmark achievements, particularly in the synthesis of prostaglandins. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the causality behind the synthetic choices and the self-validating logic embedded in key experimental protocols.

The Genesis of a Scaffold: Discovery and Structural Elucidation

The story of cyclopentane begins in 1893 with the German chemist Johannes Wislicenus, who first prepared the simple cycloalkane.[4] However, the initial understanding of cycloalkanes was shaped by Adolf von Baeyer's "Strain Theory" in 1885, which incorrectly assumed these rings were planar.[5] Baeyer postulated that the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° created "angle strain." For a planar cyclopentane, the internal angles of a regular pentagon are 108°, remarkably close to the ideal, leading Baeyer to predict very little ring strain.[6][7][8]

While Baeyer's angle strain prediction was close, his planarity assumption was flawed. A planar cyclopentane would suffer from significant torsional strain due to the eclipsing of all ten carbon-hydrogen bonds.[6][9] To alleviate this strain, the molecule puckers out of planarity. This fundamental insight explains the true conformational nature of the cyclopentane ring, which rapidly interconverts between two primary, non-planar conformations of similar energy: the "envelope" and the "half-chair" .[9][10][11]

The energy barrier between these conformations is very low, meaning the ring is in constant, rapid motion at room temperature.[11] This conformational flexibility is a defining characteristic of the cyclopentane scaffold and profoundly influences the spatial orientation of its substituents, a critical factor in its engagement with biological targets.[2]

Understanding Ring Strain: A Quantitative Comparison

The relative stability of cyclopentane is best understood by comparing its ring strain to other cycloalkanes. Ring strain is a combination of angle strain (from bond angle deviation) and torsional strain (from eclipsed bonds).

| Cycloalkane | Ring Strain (kcal/mol) | Primary Sources of Strain |

| Cyclopropane | 27.5 | Angle Strain (60° angles), Torsional Strain |

| Cyclobutane | 26.3 | Angle Strain (90° angles), Torsional Strain |

| Cyclopentane | 6.2 | Mainly Torsional Strain |

| Cyclohexane | 0 | Negligible (adopts strain-free chair conformation) |

| (Data compiled from multiple sources)[7][12][13] |

This quantitative data underscores the causality behind cyclopentane's utility: it is significantly less strained than three- and four-membered rings, yet its inherent flexibility and non-planar nature provide a three-dimensional canvas for stereocontrolled synthesis, a feature that has been masterfully exploited in the synthesis of complex molecules.[7][12]

Conformational Dynamics of Cyclopentane

The interplay between angle and torsional strain dictates the preferred non-planar conformations of cyclopentane. The following diagram illustrates the transition from the high-energy planar state to the lower-energy puckered forms.

Caption: Energy landscape showing cyclopentane puckering from a high-energy planar state to lower-energy envelope and half-chair conformations.

The Synthetic Challenge: Forging the Five-Membered Ring

The perceived synthetic intractability of creating stereochemically complex cyclopentane molecules meant that for many years, it was not considered a "privileged" scaffold in the same vein as the six-membered cyclohexane ring.[1] Unlike cyclohexane, which can be readily formed via the powerful and predictable Diels-Alder reaction, general and highly stereocontrolled methods for cyclopentane synthesis were historically lacking.[14]

Early methods often relied on intramolecular cyclizations, such as aldol condensations and enolate alkylations.[14][15] A significant conceptual challenge is that the cyclopentane framework can be considered an "umpoled" functionality, lacking the clear pattern of alternating electrophilic and nucleophilic centers that simplifies retrosynthetic analysis in other systems.[14]

The modern era, however, has seen the development of a wealth of sophisticated and reliable methods for cyclopentane construction. These can be broadly categorized:

-

[3+2] Cycloadditions: These reactions are among the most powerful methods for constructing five-membered rings. Modern variations include highly diastereoselective and enantioselective organophotoredox-catalyzed versions.[16][17]

-

Radical Cyclizations: The use of radical intermediates to form C-C bonds has proven effective for building the cyclopentane core.

-

Metal-Mediated Reactions: Catalytic systems using metals like palladium, rhodium, nickel, and copper have enabled a wide range of transformations, including reductive couplings and carbocyclizations, to form functionalized cyclopentanes.[17]

-

Ring-Closing Metathesis: This Nobel Prize-winning reaction has also been applied to the synthesis of cyclopentene derivatives, which can then be hydrogenated.[17]

The evolution of these methods reflects a central theme in organic synthesis: the drive towards efficiency, selectivity, and the ability to precisely control stereochemistry. This control is paramount for creating biologically active molecules, as the therapeutic effect of a drug is often dependent on a single stereoisomer.[18][19]

A Landmark Achievement: The Prostaglandins

No discussion of cyclopentane derivatives is complete without focusing on the prostaglandins. These lipid compounds, generated in the body from arachidonic acid, possess extraordinary biological activities and are involved in a wide range of physiological processes.[20] Their complex structures, featuring a central cyclopentane ring with two side chains bearing multiple stereocenters, presented a formidable synthetic challenge that attracted the attention of the world's top synthetic chemists.

Biosynthesis of Prostaglandins: Nature's Cyclopentane Synthesis

The natural synthesis of prostaglandins provides a beautiful example of enzymatic precision. The enzyme cyclooxygenase (COX) catalyzes the conversion of arachidonic acid into Prostaglandin G2 (PGG2), forming the core cyclopentane ring in the process.[20][21]

Caption: Simplified biosynthetic pathway of prostaglandins, highlighting the key ring-forming step catalyzed by COX enzymes.

The Corey Synthesis of Prostaglandin F₂α: A Masterclass in Strategy

In 1969, E.J. Corey and his group reported a landmark total synthesis of Prostaglandins F₂α and E₂.[22] This work is a cornerstone of modern organic synthesis and provides an exemplary case study in retrosynthetic logic and stereochemical control. The strategy hinged on using a bicyclo[2.2.1]heptane system to rigidly control the stereochemistry of the substituents on the cyclopentane ring, which was later revealed through a Baeyer-Villiger oxidation.[22]

Corey's General Retrosynthetic Strategy This approach elegantly solved the problem of controlling the relative stereochemistry of the three contiguous stereocenters on the cyclopentane core.

Caption: Retrosynthetic analysis of Prostaglandin F₂α, illustrating the strategic use of a rigid bicyclic system.

Protocol: Key Steps in the Corey Synthesis of PGF₂α

The following protocol outlines the conceptual flow of the key transformations. This is a generalized representation intended for instructional purposes.

-

Step 1: Diels-Alder Cycloaddition

-

Objective: To construct the bicyclo[2.2.1]heptene core and establish initial stereochemical relationships.

-

Procedure: A substituted cyclopentadiene is reacted with a ketene equivalent (e.g., α-chloroacrylonitrile). The endo transition state is favored, setting the stage for the correct substituent orientation.

-

Causality: The rigid, predictable nature of the [4+2] cycloaddition provides a reliable method for creating multiple stereocenters in a single step.

-

-

Step 2: Functional Group Manipulation

-

Objective: To convert the initial adduct into a ketone suitable for the key ring-expansion step.

-

Procedure: This involves hydrolysis of the nitrile and removal of the chlorine, followed by other functional group interconversions.

-

Self-Validation: The formation of the desired bicyclic ketone intermediate can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to ensure the correct regiochemistry and absence of starting materials.

-

-

Step 3: Baeyer-Villiger Oxidation

-

Objective: To expand the six-membered ring of the bicyclic system into a seven-membered lactone, thereby revealing the desired substituted cyclopentane core.

-

Procedure: The bicyclic ketone is treated with a peroxyacid, such as m-chloroperbenzoic acid (mCPBA). The more substituted carbon migrates preferentially, leading to the desired lactone.

-

Causality: This reaction is a cornerstone of organic synthesis for converting ketones into esters or lactones. Its predictable regioselectivity was critical to the success of Corey's strategy.

-

-

Step 4: Iodolactonization

-

Objective: To introduce the hydroxyl group at C-11 and set the stereochemistry of the adjacent carbon, which will become part of the upper side chain.

-

Procedure: The carboxylic acid derived from the lactone is treated with iodine and potassium iodide. The reaction proceeds through an iodonium ion intermediate, with the carboxylate attacking from the opposite face to form the iodolactone.

-

Self-Validation: Successful formation of the iodolactone introduces a new stereocenter and can be verified by observing characteristic changes in the NMR spectrum.

-

-

Step 5: Side Chain Installation and Final Transformations

-

Objective: To attach the two side chains and adjust the oxidation states to arrive at the final PGF₂α target.

-

Procedure: This multi-step process involves reducing the lactone to a lactol (the "Corey lactone"), attaching the lower side chain via a Wittig reaction, and installing the upper side chain through oxidation and another Wittig-type reaction. Final deprotection steps yield the natural product.

-

Causality: The use of the Wittig reaction provides excellent control over the geometry of the double bonds in the side chains, which is crucial for biological activity.

-

The elegance of this synthesis and others that followed paved the way for the development of numerous prostaglandin analogues used as drugs today.[20]

Cyclopentane Derivatives in Modern Drug Discovery

The cyclopentane scaffold is a prevalent and valuable motif in modern medicinal chemistry.[2][3] Its balance of conformational flexibility and rigidity allows for the precise spatial presentation of functional groups needed for strong and selective binding to biological targets.[2][23] Beyond prostaglandins, many other important pharmaceuticals incorporate this ring system.

| Drug Name (Example) | Therapeutic Area | Role of Cyclopentane Core |

| Abacavir | Antiviral (HIV) | A carbocyclic nucleoside analogue; the cyclopentene ring mimics the ribose sugar of natural nucleosides.[1] |

| Latanoprost | Glaucoma | A prostaglandin F₂α analogue; the cyclopentane core is essential for binding to the prostaglandin F receptor. |

| BCX-1812 (RWJ-270201) | Antiviral (Influenza) | A potent neuraminidase inhibitor designed with a cyclopentane scaffold to mimic the transition state of the natural substrate.[3][24] |

| Carboplatin | Anticancer | While not a simple derivative, its dicarboxylate ligand is derived from a cyclobutane, but the principles of using cyclic scaffolds to control geometry and reactivity are related. |

The development of these drugs has been enabled by advances in stereoselective synthesis, allowing medicinal chemists to readily access diverse libraries of cyclopentane-based compounds for screening.[16][19][25] Modern synthetic methods, including catalytic asymmetric reactions, provide efficient routes to chiral cyclopentane building blocks that were unimaginable during the early days of prostaglandin synthesis.[18][26][27]

Conclusion

The journey of cyclopentane derivatives from a simple, flammable liquid first isolated in the 19th century to a cornerstone of life-saving medicines is a testament to the progress of organic chemistry. The initial misunderstanding of its structure gave way to a nuanced appreciation of its conformational dynamics. The formidable challenge of its stereocontrolled synthesis was met with ingenuity and the development of powerful new reactions. Landmark achievements, like the total synthesis of prostaglandins, not only provided access to important biological molecules but also taught generations of chemists the art and science of strategic synthesis. Today, the cyclopentane ring is firmly established as a privileged scaffold in drug discovery, and the ongoing development of novel synthetic methodologies ensures that its story will continue to evolve, leading to the active pharmaceutical ingredients of tomorrow.[1]

References

- A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.

- Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing).

- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.

- Cyclopentane synthesis. Organic Chemistry Portal.

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate.

- Cyclopentane conformations. Chemistry Stack Exchange.

- The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives. Benchchem.

- 3.5: Syntheses of Prostaglandins from Cyclopentanes. Chemistry LibreTexts.

- Cyclohexane Conformations. Master Organic Chemistry.

- Conformers of Cycloalkanes. MCC Organic Chemistry - Lumen Learning.

- Synthesis of Prostaglandins F and E.

- Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube.

- Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.

- Cyclopentane. Wikipedia.

- 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.

- Cyclopentene (CAS 142-29-0): Your Key to Advanced Chemical Synthesis.

- Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. Organic Letters - ACS Publications.

- Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide. Benchchem.

- Ring strain. Wikipedia.

- 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax.

- Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry (RSC Publishing).

- Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers.

- 4.6: Cycloalkanes and Ring Strain. Chemistry LibreTexts.

- The Role of Cyclopentene (CAS 142-29-0) in Advancing Chemical Synthesis.

- Synthesis of natural products containing fully functionalized cyclopentanes. Beaudry Research Group - Oregon State University.

- Recent developments in the stereocontrolled synthesis of highly substituted cyclopentane core structures. ISC E-journals.

- Enantioselective synthesis of chiral polyfunctional cyclopentane derivatives: Epoxy esters, hydroxy esters, and hydroxy amino esters. Universitat Autònoma de Barcelona Research Portal - Portal de recerca UAB.

- 1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed.

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews - ACS Publications.

- Cyclopentane Synthesis. Scribd.

- 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC - NIH.

- Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Request PDF - ResearchGate.

- Synthesis of natural products containing fully functionalized cyclopentanes. [PDF].

- Cyclopentane Synthesis. Baran Lab.

- Preparation of cyclopentane. Google Patents.

- Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. ResearchGate.

- Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers (RSC Publishing).

- Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclopentane - Wikipedia [en.wikipedia.org]

- 5. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ring strain - Wikipedia [en.wikipedia.org]

- 14. baranlab.org [baranlab.org]

- 15. scribd.com [scribd.com]

- 16. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Cyclopentane synthesis [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent developments in the stereocontrolled synthesis of highly substituted cyclopentane core structures: From drug discovery research to natural product synthesis [ecc.isc.ac]

- 20. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 22. thieme-connect.com [thieme-connect.com]

- 23. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 1,2,4-trisubstituted cyclopentanes as platforms for diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. portalrecerca.uab.cat [portalrecerca.uab.cat]

An In-Depth Technical Guide on the Potential Biological Activity of Methyl 2-cyclopentylacetate

Foreword for the Research Community

The exploration of novel therapeutic agents is a cornerstone of advancing human health. Within the vast landscape of chemical entities, cyclopentane derivatives have emerged as a recurring motif in biologically active molecules. This guide focuses on a specific, yet under-investigated compound: Methyl 2-cyclopentylacetate. While direct research on its biological activities is nascent, a wealth of information on its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the potential of Methyl 2-cyclopentylacetate. We will delve into the prospective biological activities based on established evidence from related compounds and provide detailed, actionable experimental protocols to validate these hypotheses. Our narrative is grounded in scientific integrity, aiming to empower the research community to explore this promising molecule.

Introduction to Methyl 2-cyclopentylacetate: A Profile of Potential

Methyl 2-cyclopentylacetate (CAS No. 2723-38-8) is a cyclopentane derivative with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its structure, characterized by a cyclopentane ring and an acetate ester group, suggests the potential for diverse biological interactions. The ester group, for instance, can undergo hydrolysis to release the active acid form, which may further interact with biological pathways.[2] While this compound is commercially available, its biological activities remain largely unexplored in published literature. However, the recurring presence of the cyclopentane scaffold in a variety of bioactive natural products and synthetic compounds provides a strong impetus for its investigation.

Chemical Properties at a Glance

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 2723-38-8 | [1] |

| Appearance | Colorless liquid or oil (typical) | Inferred from similar compounds[3] |

| Solubility | Soluble in organic solvents | General chemical knowledge |

Postulated Biological Activities: An Evidence-Based Extrapolation

The therapeutic potential of Methyl 2-cyclopentylacetate can be inferred from the documented biological activities of its structural analogs. The cyclopentane ring is a versatile scaffold found in molecules with demonstrated antimicrobial and anti-inflammatory properties.

Potential Antimicrobial Activity

The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[4] Several cyclopentane derivatives have shown promise in this area.

-

Cyclopentanone Derivatives: 2-octylcyclopentanone has demonstrated broad-spectrum antimicrobial activity, particularly against beta-lactam resistant pathogens.[5] Its derivative, 2-methylcyclopentanone, has also shown antibacterial potential against B. subtilis and E. coli.[5][6] These findings suggest that the cyclopentane ring can serve as a pharmacophore for antibacterial action. The proposed mechanism for some monoterpenes, which can be structurally related, involves the perturbation of the lipid fraction of the plasma membrane, leading to a loss of membrane integrity.[7]

-

Muraymycin Analogs: Cyclopentane-based analogs of muraymycin are being investigated as inhibitors of MraY, an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] This highlights the potential for cyclopentane derivatives to target specific bacterial pathways.

Given these precedents, it is plausible that Methyl 2-cyclopentylacetate could exhibit antimicrobial properties. The lipophilicity of the cyclopentyl group may facilitate its interaction with bacterial cell membranes, while the acetate moiety could be hydrolyzed by bacterial enzymes, potentially leading to intracellular effects.

Potential Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[8] The search for novel anti-inflammatory agents is a key area of pharmaceutical research.

-

Cyclopentanone Analogs: A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have been synthesized and shown to possess significant anti-inflammatory and analgesic activity with minimal cytotoxicity.[9] This suggests that the cyclopentane scaffold can be functionalized to achieve potent anti-inflammatory effects.

-

4-Methylcyclopentadecanone: This compound, an isomer of muscone, has demonstrated potent anti-inflammatory activity in mouse models of edema.[10] Its mechanism is thought to involve the reduction of pro-inflammatory cytokines such as IL-1β and TNF-α, and the inflammatory mediator PGE2.[10]

-

General Principle: The anti-inflammatory action of many compounds is linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as NF-κB.[8][11] It is conceivable that Methyl 2-cyclopentylacetate could interact with components of these pathways.

The structural similarity of Methyl 2-cyclopentylacetate to these anti-inflammatory cyclopentane derivatives warrants its investigation for similar activities.

Proposed Mechanisms of Action: A Visual Hypothesis

Based on the activities of its analogs, we can propose potential mechanisms of action for Methyl 2-cyclopentylacetate.

Caption: Proposed antimicrobial mechanism of Methyl 2-cyclopentylacetate.

Caption: Proposed anti-inflammatory mechanism of Methyl 2-cyclopentylacetate.

Experimental Protocols for Validation

To empirically test the hypothesized biological activities of Methyl 2-cyclopentylacetate, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Methyl 2-cyclopentylacetate against a panel of pathogenic bacteria.

Materials:

-

Methyl 2-cyclopentylacetate

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Carbapenem-resistant Klebsiella pneumoniae[12])

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of Methyl 2-cyclopentylacetate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations (e.g., 1024 to 1 µg/mL).[13]

-

Incubation: Add the bacterial inoculum to each well. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquot samples from wells with no visible growth onto Mueller-Hinton Agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for antimicrobial susceptibility testing.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the ability of Methyl 2-cyclopentylacetate to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Methyl 2-cyclopentylacetate

-

Lipopolysaccharide (LPS)

-

Griess Reagent for nitric oxide (NO) quantification

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Viability Assay (e.g., MTT): Determine the non-toxic concentration range of Methyl 2-cyclopentylacetate on RAW 264.7 cells.

-

Treatment: Seed cells in 96-well plates. Pre-treat with various non-toxic concentrations of Methyl 2-cyclopentylacetate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using specific ELISA kits.[8]

-

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of Methyl 2-cyclopentylacetate in an acute inflammation model.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Methyl 2-cyclopentylacetate

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

Protocol:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin 5 mg/kg)[8], and different dose groups of Methyl 2-cyclopentylacetate.

-

Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Concluding Remarks and Future Directions

Methyl 2-cyclopentylacetate stands as a molecule of significant, yet untapped, potential. While direct biological data is scarce, the compelling evidence from its structural analogs strongly suggests promising avenues for investigation in both antimicrobial and anti-inflammatory research. The experimental protocols outlined in this guide provide a robust framework for initiating this exploration.

Future research should not only focus on validating these primary activities but also on elucidating the precise molecular mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will be crucial in optimizing the potency and selectivity of this chemical scaffold. Furthermore, comprehensive toxicological assessments will be essential to establish a safety profile for any potential therapeutic applications.[14]

It is our hope that this technical guide will serve as a catalyst for the scientific community to further investigate Methyl 2-cyclopentylacetate, potentially leading to the development of novel therapeutic agents that can address pressing global health challenges.

References

-

PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. [Link]

-

PubChem. 2-Methylcyclopentyl acetate. [Link]

-

Rozman, T., et al. (2019). 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens. Molecules, 24(1), 1-13. [Link]

-

Kim, J. H., et al. (2014). Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats. Food and Chemical Toxicology, 63, 131-137. [Link]

-

Heo, J., et al. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 59, 116674. [Link]

-

Tonari, K., & Sameshima, Y. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Journal of the Agricultural Chemical Society of Japan, 74(1), 35-41. [Link]

-

Wang, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(11), 2947. [Link]

-

Dimmock, J. R., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Pharmacy & Pharmaceutical Sciences, 3(2), 246-253. [Link]

-

The Good Scents Company. methyl 3-oxo-2-pentylidene cyclopentane acetate. [Link]

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(10), 845-857. [Link]

-

Cingolani, M. C., et al. (1974). Proceedings: Biological characterization of some cyclopentane analogues of muscarone and muscarine. British Journal of Pharmacology, 52(3), 469P–470P. [Link]

-

Li, Y., et al. (2018). Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. Molecules, 23(1), 127. [Link]

-

Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474–2478. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2019). In-silico Anti-inflammatory Activity of Phytoconstituents from Guaiacum officinale. Asian Journal of Organic & Medicinal Chemistry, 4(2), 70-75. [Link]

-

Jo, S., et al. (2023). Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments. Antioxidants, 12(10), 1845. [Link]

-

Santana, L., et al. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 26(11), 3323. [Link]

-

Smith, A. B., et al. (2020). Synthesis, conformational preferences, and biological activity of conformational analogues of the microtubule-stabilizing agents, (–)-zampanolide and (–)-dactylolide. Organic & Biomolecular Chemistry, 18(1), 119-123. [Link]

-

The Royal Society of Chemistry. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. [Link]

-

Li, Y., et al. (2024). Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984. Microbial Pathogenesis, 193, 107068. [Link]

-

Kovac, J., et al. (2023). Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination. Plants, 12(14), 2723. [Link]

-

Crenshaw, R. R., et al. (1974). Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds. Journal of Medicinal Chemistry, 17(12), 1258-61. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Methyl 2-(1-methylcyclopentyl)acetate (EVT-1755923) | 14352-62-6 [evitachem.com]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice | MDPI [mdpi.com]

- 11. Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-bacteria, anti-biofilm, and anti-virulence activity of the synthetic compound MTEBT-3 against carbapenem-resistant Klebsiella pneumoniae strains ST3984 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Cyclopentane Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of Methyl 2-Cyclopentylacetate Analogues

The cyclopentane ring is a highly valued structural motif in the fields of medicinal chemistry and materials science.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, making it a privileged scaffold in the design of novel therapeutic agents.[1][2] Methyl 2-cyclopentylacetate serves as a foundational structure within this class, and the strategic synthesis of its analogues is a critical task for researchers aiming to modulate biological activity, enhance material properties, or create novel fragrances.

This guide provides a comprehensive overview of the core synthetic strategies employed to generate Methyl 2-cyclopentylacetate and its diverse analogues. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind experimental choices. The methodologies presented are robust, validated, and grounded in authoritative chemical literature, offering a practical resource for scientists in drug discovery and chemical development.

The exploration of these analogues is often driven by the principles of bioisosterism, where structural motifs are systematically replaced to improve pharmacokinetic profiles, metabolic stability, or target affinity.[3][4] By mastering the synthetic routes to this core, researchers can effectively generate compound libraries for screening and lead optimization, ultimately accelerating the development of new chemical entities.

Core Synthetic Strategies for Analogue Generation

The synthesis of Methyl 2-cyclopentylacetate analogues can be broadly approached from three primary perspectives: modification of an unsaturated precursor, direct functionalization of the saturated core, or construction of the side chain onto a pre-functionalized cyclopentane ring. Each strategy offers distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Strategy 1: Catalytic Hydrogenation of Unsaturated Precursors

This is arguably the most direct route to the saturated Methyl 2-cyclopentylacetate core. The process involves the addition of hydrogen across the double bond of an α,β-unsaturated ester, typically Methyl 2-cyclopentenylacetate.

Causality and Experimental Choice: Catalytic hydrogenation is a reduction reaction that is thermodynamically favorable, converting a less stable π-bond into two more stable σ-bonds. The reaction requires a metal catalyst to provide a surface for the reaction and lower the activation energy. Platinum (Pt) and Palladium (Pd) are highly effective catalysts for this transformation due to their ability to adsorb both the hydrogen gas and the alkene onto their surface, facilitating the syn-addition of hydrogen atoms.[5] The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is often preferred in laboratory and industrial settings for its ease of handling and simple removal from the reaction mixture by filtration.

-

Setup: To a solution of Methyl 2-cyclopentenylacetate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add 10% Palladium on Carbon (0.05 eq by weight).

-

Hydrogenation: The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

-

Reaction: The mixture is stirred vigorously at room temperature to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Workup: Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude Methyl 2-cyclopentylacetate, which can be purified further by distillation if necessary.

Strategy 2: Conjugate Addition for C3-Substituted Analogues

To introduce substituents at the C3 position of the cyclopentane ring, a powerful strategy is the nucleophilic conjugate addition (or Michael Addition) to an α,β-unsaturated precursor.[6][7] This method creates a new carbon-carbon bond at the β-position relative to the ester carbonyl.[8]

Causality and Experimental Choice: α,β-unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).[8] The choice between direct (1,2) addition at the carbonyl and conjugate (1,4) addition at the β-carbon is largely determined by the nature of the nucleophile.[8] "Soft" nucleophiles, such as organocuprates (Gilman reagents), preferentially undergo 1,4-addition due to favorable orbital interactions, making them ideal for this transformation.[6][9] This regioselectivity allows for the precise installation of alkyl or aryl groups at the C3 position.

-

Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve copper(I) iodide (CuI, 1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Add an organolithium reagent (R-Li, 2.0 eq) dropwise to form the lithium diorganocuprate (R₂CuLi).

-

Substrate Addition: To the freshly prepared Gilman reagent, add a solution of Methyl 2-cyclopentenylacetate (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C.

-

Reaction: Allow the reaction to stir at low temperature for several hours. The progress can be monitored by TLC.

-

Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: The mixture is allowed to warm to room temperature and extracted several times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the 3-substituted Methyl 2-cyclopentylacetate analogue.

Strategy 3: α-Alkylation for C2-Substituted Analogues

This strategy enables the introduction of substituents on the carbon atom adjacent to the ester group (the α-carbon). The reaction proceeds through the formation of a nucleophilic enolate, which then attacks an electrophilic alkylating agent.[10][11]

Causality and Experimental Choice: The α-protons of esters are weakly acidic and can be removed by a strong base to form an enolate.[12] For complete and irreversible deprotonation, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is the reagent of choice.[10] Using a weaker base (e.g., an alkoxide) can lead to reversible enolate formation and side reactions like self-condensation. The resulting enolate is a potent nucleophile that reacts with primary alkyl halides in a classic SN2 fashion to form a new C-C bond.[10][12] Secondary or tertiary halides are generally avoided as they favor elimination pathways.[10]

-

LDA Preparation (In Situ): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30 minutes to generate LDA.

-

Enolate Formation: Add a solution of Methyl 2-cyclopentylacetate (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (R-X, 1.2 eq) to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Strategy 4: Synthesis from Substituted Cyclopentanones

An alternative and highly versatile approach is to construct the acetate side chain onto a pre-existing cyclopentanone ring. This is particularly useful when a wide variety of substituted cyclopentanones are available as starting materials.[13][14] A common method involves the Dieckmann condensation to form a β-keto ester, followed by alkylation and subsequent decarbomethoxylation.

Causality and Experimental Choice: This pathway leverages the robust chemistry of β-keto esters. The α-alkylation of a cyclic β-keto ester, such as 2-methoxycarbonylcyclopentanone, is highly efficient because the α-proton is particularly acidic, being flanked by two carbonyl groups.[12] This allows for the use of milder bases like potassium carbonate.[12] Following alkylation, the β-keto ester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield a substituted cyclopentanone, which can then be transformed into the desired acetate analogue through various methods, such as a Wittig reaction followed by reduction and esterification. A more direct route from an alkylated β-keto ester involves reductive cleavage, though this is less common. The "one-pot" synthesis from diethyl adipate is a known industrial method to generate the core structure.[15]

-

Setup: In a round-bottom flask, suspend potassium carbonate (K₂CO₃, 1.5 eq) in a solvent like acetone.

-

Addition: Add 2-methoxycarbonylcyclopentanone (1.0 eq), followed by the desired alkylating agent (e.g., methyl iodide, 1.2 eq).

-

Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product, an α-alkylated-β-keto ester, can be purified by column chromatography. This intermediate is then carried forward through hydrolysis, decarboxylation, and esterification steps to yield the final product.

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Methyl Bromide | KOH | THF | 0 | 93 | [12] |

| 2 | Iodomethane | K₂CO₃ | Acetone | Room Temp | 85 | [12] |

| 3 | Benzyl Bromide | NaH | DMF | 25 | 90 | [12] |

Conclusion and Future Perspectives

The synthesis of Methyl 2-cyclopentylacetate analogues is a cornerstone of modern organic synthesis, providing access to a rich chemical space for drug discovery, fragrance development, and material science. The strategies outlined in this guide—catalytic hydrogenation, conjugate addition, and α-alkylation—represent fundamental and reliable methods for generating structural diversity around the cyclopentane core.